

Ritolukast: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ritolukast*

Cat. No.: *B1199608*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritolukast, also known as Wy-48252, is a potent and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By selectively blocking the action of leukotrienes D4 and E4, **Ritolukast** effectively mitigates the inflammatory and bronchoconstrictive effects associated with conditions such as asthma. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological characteristics of **Ritolukast**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Molecular Structure and Chemical Properties

Ritolukast possesses a well-defined molecular architecture that is central to its pharmacological activity. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of **Ritolukast**

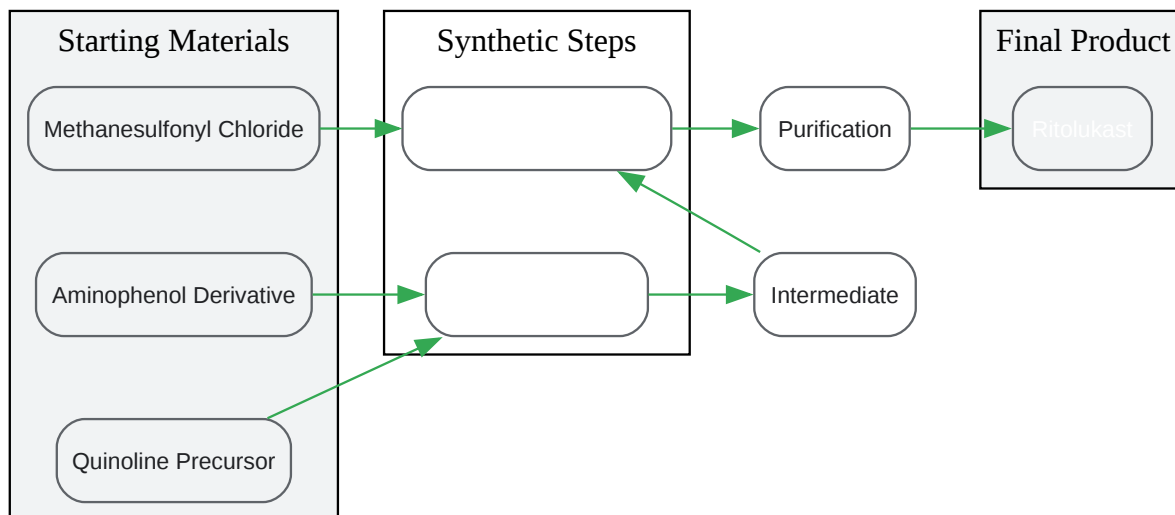
Property	Value	Reference
IUPAC Name	N-(3-((quinolin-2-yl)methoxy)phenyl)methanesulfonamide	N/A
Synonyms	Wy-48252	[1]
CAS Number	111974-60-8	[1]
Molecular Formula	C ₁₇ H ₁₃ F ₃ N ₂ O ₃ S	[2]
Molecular Weight	382.36 g/mol	[2]
Appearance	Off-white to light brown solid	[1]
Melting Point	Not explicitly found in search results.	
Solubility	DMSO: ≥ 100 mg/mLIn vivo formulation 1: ≥ 5 mg/mL (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)In vivo formulation 2: ≥ 5 mg/mL (10% DMSO, 90% Corn Oil)Solubility in water, methanol, ethanol, and acetone is not explicitly quantified in the provided search results.	

Chemical Structure:

Caption: Molecular Structure of **Ritolukast**.

Synthesis

A detailed, step-by-step synthesis protocol for **Ritolukast** (N-(3-((quinolin-2-yl)methoxy)phenyl)methanesulfonamide) was not explicitly available in the searched literature. However, the synthesis of similar quinoline and sulfonamide derivatives often involves multi-step reaction sequences. A generalized potential synthetic workflow is outlined below.



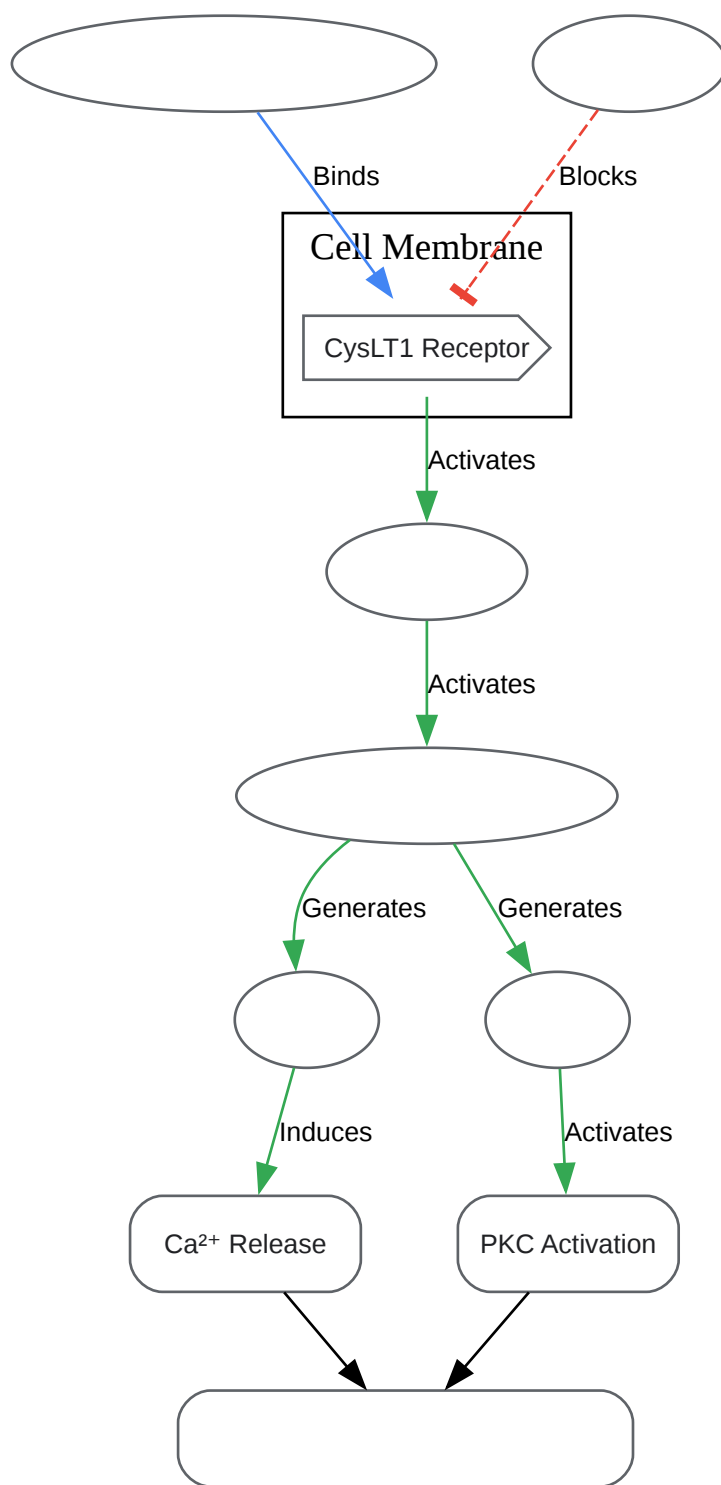
[Click to download full resolution via product page](#)

Caption: Generalized Synthetic Workflow for **Ritolukast**.

Mechanism of Action and Signaling Pathway

Ritolukast functions as a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Leukotrienes C4, D4, and E4 are potent inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. They induce bronchoconstriction, increase vascular permeability, and promote eosinophil recruitment into the airways.

Ritolukast competitively binds to the CysLT1 receptor, thereby preventing the binding of endogenous cysteinyl leukotrienes. This blockade inhibits the downstream signaling cascade that leads to the pathological effects of leukotrienes.



[Click to download full resolution via product page](#)

Caption: **Ritolukast**'s Antagonism of the CysLT1 Signaling Pathway.

Pharmacological Data

The primary pharmacological effect of **Ritolukast** is the inhibition of leukotriene-induced bronchoconstriction.

Table 2: Pharmacological Activity of **Ritolukast**

Parameter	Species	Assay	Value	Reference
ID ₅₀	Guinea Pig	Inhibition of aerosol LTD ₄ -induced bronchoconstriction	0.5 mg/kg (orally)	
IC ₅₀	Not explicitly found in search results.	CysLT1 Receptor Binding	-	
K _d	Not explicitly found in search results.	CysLT1 Receptor Binding	-	

Experimental Protocols

LTD₄-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

While a specific, detailed protocol for the determination of **Ritolukast**'s ID₅₀ was not found, a general methodology for such an assay can be described based on available literature.

Objective: To evaluate the ability of a test compound (e.g., **Ritolukast**) to inhibit bronchoconstriction induced by leukotriene D₄ (LTD₄) in guinea pigs.

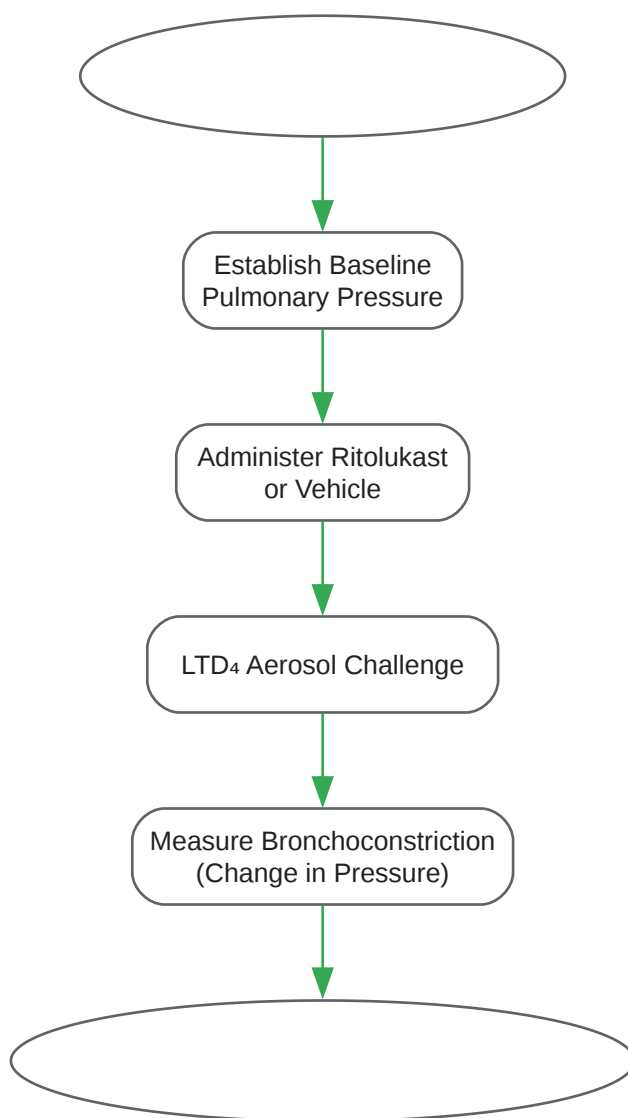
Materials:

- Male Hartley guinea pigs
- Leukotriene D₄ (LTD₄)
- Test compound (**Ritolukast**)

- Vehicle for test compound
- Anesthetic (e.g., pentobarbital)
- Tracheal cannula
- Ventilator
- Pressure transducer to measure pulmonary inflation pressure or airway resistance
- Aerosol delivery system

Procedure:

- **Animal Preparation:** Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A pressure transducer is connected to a side arm of the tracheal cannula to monitor changes in pulmonary inflation pressure, which is an index of bronchoconstriction.
- **Baseline Measurement:** A stable baseline of pulmonary inflation pressure is established.
- **Compound Administration:** The test compound (**Ritolukast**) or its vehicle is administered, typically orally or intravenously, at various doses to different groups of animals.
- **LTD₄ Challenge:** After a predetermined time following compound administration, the animals are challenged with an aerosolized solution of LTD₄ to induce bronchoconstriction.
- **Measurement of Bronchoconstriction:** The increase in pulmonary inflation pressure following the LTD₄ challenge is recorded.
- **Data Analysis:** The percentage inhibition of the LTD₄-induced bronchoconstriction by the test compound is calculated for each dose. The ID₅₀ value, the dose of the compound that causes 50% inhibition of the maximal bronchoconstrictor response to LTD₄, is then determined from the dose-response curve.



[Click to download full resolution via product page](#)

Caption: Workflow for LTD₄-Induced Bronchoconstriction Assay.

Conclusion

Ritolukast is a significant molecule in the landscape of anti-inflammatory and anti-asthmatic drug discovery. Its well-characterized role as a CysLT₁ receptor antagonist provides a clear mechanism of action. This technical guide has summarized the key molecular and chemical properties of **Ritolukast**, offering a foundational resource for further research and development efforts. While some specific quantitative data, such as a precise melting point and receptor binding affinities (IC₅₀, K_d), were not available in the public domain at the time of this review, the provided information offers a robust starting point for scientists in the field. Future

investigations to fully elucidate these parameters would be of great value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [Ritolukast: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199608#molecular-structure-and-chemical-properties-of-ritolukast]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com